2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide
Description
Chemical Identity and Nomenclature
This compound represents a complex organic molecule with the molecular formula C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.1058 grams per mole. The compound is registered under Chemical Abstracts Service number 1225915-88-7 and carries the MDL number MFCD16486558. The Simplified Molecular Input Line Entry System notation for this compound is ClCC(=O)NCc1cc(Cl)ccc1OC, which provides a standardized representation of its molecular structure.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the compound as an acetamide derivative with specific substitution patterns. The molecule contains two distinct chlorine atoms positioned at different locations within the structure, along with a methoxy group (-OCH₃) attached to the aromatic ring system. The presence of both electron-withdrawing chloro groups and the electron-donating methoxy substituent creates a unique electronic environment that influences the compound's chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
| Molecular Weight | 248.1058 g/mol |
| Chemical Abstracts Service Number | 1225915-88-7 |
| MDL Number | MFCD16486558 |
| SMILES Notation | ClCC(=O)NCc1cc(Cl)ccc1OC |
The structural architecture consists of an acetamide functional group linked through a methylene bridge to a substituted phenyl ring. The aromatic ring bears both a chloro substituent at the 5-position and a methoxy group at the 2-position, creating a specific substitution pattern that contributes to the compound's distinctive chemical properties. This arrangement places the chloro and methoxy groups in a meta relationship relative to the point of attachment of the methylene linker.
Historical Development and Discovery
The development of this compound emerged from broader research into chloroacetamide derivatives and their synthetic applications. Historical work on chloroacetamide compounds has demonstrated their significance as antimicrobial agents and synthetic intermediates, with researchers investigating various substitution patterns to optimize biological activity and chemical reactivity. The synthesis of this specific compound likely followed established methodologies for preparing N-substituted chloroacetamides through the reaction of chloroacetyl chloride with appropriately substituted anilines or benzylamines.
Research into related compounds, particularly those containing 5-chloro-2-methoxyphenyl moieties, has revealed important structure-activity relationships that guided the development of this particular derivative. The incorporation of both chloro and methoxy substituents on the aromatic ring represents a strategic approach to modulating the electronic properties of the molecule while maintaining synthetic accessibility. Previous investigations into N-substituted derivatives of chloro-methoxyphenyl compounds have shown promising biological activities, including antimicrobial and enzyme inhibition properties.
The synthetic methodology for preparing such compounds typically involves the controlled reaction of chloroacetyl chloride with the corresponding amine derivative under carefully monitored conditions. The development of efficient synthetic routes for these compounds has been driven by their demonstrated utility in medicinal chemistry applications and their role as building blocks for more complex molecular structures.
Significance in Organic and Medicinal Chemistry
This compound holds considerable significance within organic and medicinal chemistry due to its membership in the chloroacetamide class of compounds, which have demonstrated extensive biological activity. Research has established that chloroacetamide derivatives exhibit notable antimicrobial properties, with studies showing excellent antibacterial and antifungal activity against various pathogenic microorganisms. The specific substitution pattern present in this compound, featuring both halogen and methoxy functionalities, provides opportunities for diverse chemical transformations and biological interactions.
The compound's structural features make it particularly valuable as a synthetic intermediate in organic synthesis. The presence of the chloroacetamide moiety provides a reactive site for nucleophilic substitution reactions, while the aromatic ring system offers additional functionalization opportunities. The methoxy group serves as a directing group for electrophilic aromatic substitution reactions and can be manipulated through various chemical transformations to introduce additional functionality.
| Research Area | Significance |
|---|---|
| Antimicrobial Activity | Demonstrated antibacterial and antifungal properties |
| Synthetic Chemistry | Versatile intermediate for complex molecule construction |
| Structure-Activity Studies | Model compound for understanding chloroacetamide behavior |
| Medicinal Chemistry | Potential pharmaceutical development applications |
In medicinal chemistry applications, compounds of this structural class have shown promise in enzyme inhibition studies, particularly targeting urease enzymes. The combination of the chloroacetamide functionality with the substituted aromatic ring system creates a molecular framework that can interact effectively with biological targets through multiple binding mechanisms. The chloro substituents may enhance binding affinity through halogen bonding interactions, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions with target proteins.
Properties
IUPAC Name |
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-8(12)4-7(9)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTYJZJMRILKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 5-chloro-2-methoxyaniline with Chloroacetyl Chloride
Reaction Conditions: The primary method involves reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride under controlled conditions, typically at room temperature with stirring for several hours. The reaction is monitored by thin-layer chromatography to ensure completion.
Solvent and Base: The reaction is often performed in an inert solvent such as dichloromethane or tetrahydrofuran with the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid generated.
Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide as a solid.
Alternative Synthetic Routes
Stepwise Formation via Aminomethyl Intermediates: Some processes first prepare 2-chloro-5-aminomethyl-pyridine derivatives, followed by formylation and alkylation steps to introduce the acetamide moiety. Although this route is more common for pyridine derivatives, similar strategies can be adapted for phenyl analogs.
Use of Formic Acid and Alkylating Agents: In analogous systems, formic acid reacts with aminomethyl intermediates to form formylaminomethyl compounds, which are then alkylated and hydrolyzed to yield the final acetamide. This multistep process allows for in situ transformations without isolation of intermediates, enhancing yield and purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 20–25 °C (room temperature) | Mild conditions prevent side reactions |
| Reaction Time | 3–6 hours | Monitored by TLC to ensure completion |
| Solvent | Dichloromethane, tetrahydrofuran, or similar | Inert solvents preferred |
| Base | Triethylamine, pyridine | Neutralizes HCl, facilitates reaction |
| Molar Ratios | 1:1 to 1:1.2 (amine:chloroacetyl chloride) | Slight excess of acid chloride may be used |
| Purification | Recrystallization or column chromatography | Ensures high purity |
Spectroscopic Analysis: The synthesized compound is characterized by infrared spectroscopy (IR) showing characteristic amide carbonyl stretching around 1650 cm⁻¹ and C–Cl stretching. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and purity.
Melting Point: The compound exhibits a sharp melting point consistent with literature values for similar chloroacetamide derivatives, indicating purity.
Biological Activity Correlation: Studies have shown that the presence of chloro and methoxy groups enhances antimicrobial activity, making the preparation of this compound relevant for pharmaceutical and agrochemical applications.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Starting Material | 5-chloro-2-methoxyaniline | Readily available aromatic amine |
| 2. Acylation | Chloroacetyl chloride, base, inert solvent | Formation of this compound |
| 3. Reaction Monitoring | Thin-layer chromatography | Ensures reaction completeness |
| 4. Purification | Recrystallization or chromatography | Obtains pure solid compound |
| 5. Characterization | IR, GC-MS, melting point | Confirms structure and purity |
The preparation of this compound is efficiently achieved through the acylation of 5-chloro-2-methoxyaniline with chloroacetyl chloride under mild conditions. The reaction parameters are well-established, allowing for high yields and purity. Characterization techniques confirm the structure and quality of the product. This compound’s synthesis is significant for its potential applications in antimicrobial and herbicidal agents. The methods described are supported by diverse research findings and are consistent with industrial and academic practices.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Overview
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a synthetic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows for diverse applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Organic Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows chemists to create a range of derivatives by replacing the chloro group with different nucleophiles such as amines or thiols.
Research has indicated that compounds similar to this compound exhibit biological activities, including:
- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, with compounds undergoing screening against multiple cancer cell lines, including leukemia and breast cancer .
Pharmaceutical Development
The compound is explored for its therapeutic potential in developing new pharmaceuticals. Its structural features may contribute to drug design, particularly in targeting specific biological pathways involved in disease mechanisms.
Agrochemical Applications
In the agricultural sector, this compound is utilized in the formulation of herbicides and pesticides. Its effectiveness in controlling unwanted plant growth makes it valuable for crop management strategies.
Anticancer Screening
A notable study involved the evaluation of related compounds for anticancer activity using the National Cancer Institute's Developmental Therapeutics Program protocols. The results indicated varying degrees of efficacy against a panel of cancer cell lines, highlighting the potential for further development into anticancer agents .
Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial properties of derivatives based on this compound. The findings suggested that certain modifications to the chemical structure could enhance antimicrobial activity, providing insights into designing more effective agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic and agricultural applications.
Comparison with Similar Compounds
Key Findings :
- Herbicidal chloroacetamides like acetochlor and alachlor feature alkyl-substituted phenyl groups, optimizing soil absorption and persistence .
Antimicrobial Chloroacetamide Derivatives
Key Findings :
- Thiazole- and carbazole-substituted chloroacetamides exhibit strong antimicrobial activity due to heterocyclic interactions with microbial membranes .
- The target compound’s aromatic substituents may offer improved pharmacokinetic properties compared to aliphatic analogs like 2-chloro-N-(5-hydroxypentyl)acetamide .
Substituent Effects on Bioactivity
Key Findings :
- Nitro and cyano groups (e.g., N-(5-chloro-2-methylphenyl)-2-cyanoacetamide) increase electrophilicity, enhancing herbicidal potency but raising toxicity risks .
Metabolism and Toxicity Considerations
- Herbicide Metabolites : S-metolachlor transformation products (TPs) with hydroxyl or hydroxymethyl groups (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]acetamide) show altered mutagenicity profiles compared to parent compounds .
- Target Compound : The 5-chloro-2-methoxyphenyl group may resist oxidative metabolism, reducing the likelihood of toxic TP formation .
Biological Activity
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry and agriculture. The unique structural features, including the presence of chloro and methoxy groups on the phenyl ring, suggest various mechanisms of action that can influence its reactivity and biological efficacy.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Features:
- Chloro and Methoxy Substituents: These functional groups are crucial for its biological interactions.
- Amide Linkage: The presence of the acetamide moiety allows for potential interactions with biological macromolecules.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
- Receptor Binding: The compound's structure allows it to mimic biologically active molecules, facilitating interactions with various receptors.
Antimicrobial Activity
Research indicates that derivatives of chloroacetamides exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various chloroacetamide derivatives, including this compound. The results are summarized in the following table:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli (ATCC 25922) | 0.0195 mg/mL |
| 2 | Staphylococcus aureus (ATCC 25923) | 0.0048 mg/mL |
| 3 | Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in pharmaceutical applications .
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds similar to this compound have demonstrated anti-inflammatory properties. A study reported that certain derivatives significantly suppressed COX-2 activity, an important enzyme in the inflammatory pathway, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
-
Synthesis and Evaluation of Antimicrobial Activity:
A series of chloroacetamide derivatives were synthesized, including this compound. These compounds were screened against multiple bacterial strains, showing promising results in inhibiting growth. -
In Vitro Studies on Anti-inflammatory Effects:
In vitro assays demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory mediators such as iNOS and COX-2, suggesting a mechanism through which these compounds could be developed as anti-inflammatory agents .
Q & A
Q. Methodology :
- Reagent Selection : Use chloroacetyl chloride and a weak base (e.g., K₂CO₃) in acetonitrile for nucleophilic substitution reactions. Stirring at room temperature for 24 hours allows moderate yields (~60–70%) .
- Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate the product through solvent evaporation under reduced pressure.
- Challenges : Competing side reactions (e.g., over-chlorination) can occur; optimize stoichiometry and temperature to minimize byproducts .
How can spectroscopic techniques confirm the structure of this compound?
Q. Methodology :
- FTIR : Identify key functional groups:
- C=O stretch at ~1660 cm⁻¹ (amide carbonyl).
- C-Cl stretches at 750–600 cm⁻¹.
- O-CH₃ (methoxy) at ~2850 cm⁻¹ .
- NMR :
- ¹H NMR : Look for methoxy protons (δ 3.8–3.9 ppm) and benzylic CH₂ protons (δ 4.2–4.5 ppm).
- ¹³C NMR : Amide carbonyl at ~168 ppm, aromatic carbons at 110–150 ppm .
What solvents are suitable for crystallization and solubility studies?
Q. Methodology :
- Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and ethanol/water mixtures for recrystallization.
- Single-crystal XRD requires slow evaporation from acetone or acetonitrile to obtain diffraction-quality crystals .
Advanced Research Questions
How can computational chemistry predict the electronic properties of this compound?
Q. Methodology :
- HOMO-LUMO Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to determine energy gaps (~4–5 eV), indicating reactivity toward electrophiles/nucleophiles .
- MESP Mapping : Identify electron-rich regions (methoxy and amide groups) for site-specific interactions in drug design .
How to resolve contradictions in spectral data during characterization?
Q. Methodology :
- Cross-Validation : Compare experimental NMR/IR with simulated spectra from computational models (e.g., Gaussian 09) .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR and confirm assignment of aromatic protons .
What strategies mitigate competing side reactions during synthesis?
Q. Methodology :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce unwanted C-amidoalkylation byproducts.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
How to evaluate environmental persistence and degradation pathways?
Q. Methodology :
- HPLC-MS/MS : Detect degradates like ethanesulfonic acid (ESA) and oxanilic acid (OXA) under simulated soil/water conditions .
- QSAR Modeling : Predict biodegradation half-lives using substituent-specific parameters (e.g., Hammett constants for chloro/methoxy groups) .
What in silico approaches support drug discovery applications?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to screen against viral proteases (e.g., SARS-CoV-2 Mpro) with binding affinity thresholds ≤−7.0 kcal/mol .
- ADMET Prediction : Employ SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
